1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

Catalog No.
S1517128
CAS No.
18656-38-7
M.F
C36H72NO8P
M. Wt
677.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

CAS Number

18656-38-7

Product Name

1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C36H72NO8P

Molecular Weight

677.9 g/mol

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine, 1,2 Ditetradecanoyl glycero 3 phosphocholine, 1,2 Ditetradecyl glycero 3 phosphocholine, 1,2-Dimyristoyl-glycero-3-phosphorylcholine, 1,2-Ditetradecanoyl-glycero-3-phosphocholine, 1,2-Ditetradecyl-glycero-3-phosphocholine, Dimyristoyllecithin, Dimyristoylphosphatidylcholine, DMCP, DMPC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Model Membrane System:

Dimyristoylphosphatidylcholine, DL- (DMPC) is a well-characterized phospholipid commonly used in scientific research as a model membrane system. Its structure closely resembles the natural phospholipids found in cell membranes, making it a valuable tool for studying various aspects of membrane biology.

DMPC forms a bilayer structure in aqueous environments, mimicking the natural organization of phospholipids in cell membranes. This bilayer structure provides a platform for studying various membrane-related processes, including:

  • Membrane protein interactions: DMPC liposomes can be used to study how membrane proteins interact with the lipid environment and other biomolecules .
  • Drug-membrane interactions: DMPC can be used to investigate how drugs interact with cell membranes, which is crucial for understanding their mechanism of action and potential side effects .
  • Membrane fusion: DMPC vesicles can be used to study the process of membrane fusion, which is essential for various cellular functions such as neurotransmission and exocytosis .

Drug Delivery:

DMPC has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form stable liposomes. These liposomes can encapsulate drugs and deliver them to specific target sites in the body.

Researchers are investigating the use of DMPC-based liposomes for various therapeutic applications, including:

  • Cancer treatment: Delivering anticancer drugs directly to tumor cells with the help of DMPC liposomes could improve treatment efficacy and reduce side effects .
  • Gene therapy: DMPC liposomes can be used to deliver genetic material into cells for gene therapy applications .

Other Applications:

DMPC finds application in various other scientific research fields, including:

  • Nanoparticle research: DMPC can be used to functionalize nanoparticles, improving their stability and biocompatibility .
  • Cosmetics: DMPC has been used in some cosmetic formulations due to its ability to improve skin hydration and barrier function .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone attached to two myristic acid (tetradecanoic acid) chains at the sn-1 and sn-2 positions. Its molecular formula is C36H72NO8P, and it has a molecular weight of 677.93 g/mol. This compound plays a crucial role in biological membranes, contributing to membrane fluidity and functionality .

DMPC is a major component of cell membranes and plays a crucial role in maintaining membrane structure and function []. It helps to create a barrier between the inside and outside of cells [].

Typical of phospholipids, including:

  • Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to yield myristic acid and glycerophosphate.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of different phospholipid derivatives.
  • Oxidation: The fatty acyl chains can be oxidized under certain conditions, potentially affecting membrane integrity and function .

This compound exhibits several significant biological activities:

  • Membrane Formation: It is integral to the formation of lipid bilayers in cellular membranes, influencing permeability and fluidity.
  • Cell Signaling: As a component of cell membranes, it participates in signaling pathways that regulate various cellular functions.
  • Antigen Role: It has been identified as an antigen in immunological studies, contributing to immune responses .

The synthesis of 1,2-dimyristoyl-rac-glycero-3-phosphocholine can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of myristic acid with glycerol phosphate under acidic or basic conditions.
  • Enzymatic Synthesis: Using specific enzymes like acyltransferases to facilitate the attachment of fatty acids to glycerol phosphate.
  • Total Synthesis: A multi-step synthetic route that may involve protecting groups for selective reactions .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine has diverse applications:

  • Drug Delivery Systems: Used in liposomal formulations for targeted drug delivery.
  • Biotechnology: Acts as a model membrane component in studies related to membrane dynamics and protein interactions.
  • Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties .

Studies have shown that 1,2-dimyristoyl-rac-glycero-3-phosphocholine interacts with various biomolecules:

  • Proteins: It can form complexes with membrane proteins, affecting their activity and stability.
  • Nucleic Acids: It has been investigated for its ability to encapsulate nucleic acids for gene delivery applications.
  • Other Lipids: Its interactions with other lipids can influence lipid bilayer properties and functionality .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1,2-Dimyristoleoyl-sn-glycero-3-phosphocholineC36H68NO8PContains unsaturated fatty acids (oleic acid)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineC36H72NO8PUses palmitic acid instead of myristic acid
1,2-Dioleoyl-sn-glycero-3-phosphocholineC38H74NO8PContains longer chain unsaturated fatty acids

Uniqueness

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is unique due to its specific fatty acid composition (two myristic acid chains), which influences its physical properties such as melting point and membrane behavior. This specificity makes it particularly useful in studies related to membrane dynamics and drug delivery systems compared to other phosphatidylcholines with different fatty acid compositions .

XLogP3

11.3

Hydrogen Bond Acceptor Count

8

Exact Mass

677.49955525 g/mol

Monoisotopic Mass

677.49955525 g/mol

Heavy Atom Count

46

UNII

U86ZGC74V5

Drug Indication

DL-dimyristoylphosphatidylcholine is not an active pharmaceutical agent and has no indication.

Pharmacology

DL-dimyristoylphosphatidylcholine is a water soluble phospholipid used to solubilize drugs for injection [A32711].

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract.

Other CAS

18656-38-7

Wikipedia

DL-dimyristoylphosphatidylcholine

Dates

Modify: 2023-08-15
Strickley RG: Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. [PMID:15032302]

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